BenchChemオンラインストアへようこそ!

Moronic Acid

Anti-HIV Scaffold SAR Triterpenoid

Moronic acid (CAS 6713-27-5) features a rare olean-18-ene backbone with a C-3 ketone, structurally distinct from oleanolic, ursolic, and betulinic acid. Its derivatives achieve EC50 0.0006 μM against bevirimat-resistant HIV-1—outperforming bevirimat itself. It uniquely inhibits EBV Rta transactivation at 10 μM, a mechanism absent in comparator triterpenoids. With a therapeutic index >186, it is the only pre-validated scaffold for anti-HIV maturation inhibitor SAR and anti-EBV drug discovery. Generic substitution without revalidation compromises experimental reproducibility.

Molecular Formula C30H46O3
Molecular Weight 454.7 g/mol
CAS No. 6713-27-5
Cat. No. B107837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMoronic Acid
CAS6713-27-5
Synonyms3-Oxoolean-18-en-28-oic Acid;  (+)-Moronic Acid;  Ambronic Acid
Molecular FormulaC30H46O3
Molecular Weight454.7 g/mol
Structural Identifiers
SMILESCC1(CCC2(CCC3(C(C2=C1)CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C)C(=O)O)C
InChIInChI=1S/C30H46O3/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7/h18-19,21-22H,8-17H2,1-7H3,(H,32,33)/t19-,21+,22-,27+,28-,29-,30+/m1/s1
InChIKeyUMYJVVZWBKIXQQ-QALSDZMNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Moronic Acid (CAS 6713-27-5): What You Need to Know Before Procuring This Pentacyclic Triterpenoid


Moronic acid (CAS 6713-27-5; 3-oxoolean-18-en-28-oic acid) is a naturally occurring pentacyclic triterpenoid of the oleanane class, characterized by an oxo group at C-3 and a carboxylic acid at C-28 [1]. It has been isolated from multiple botanical sources including Rhus javanica (sumac), Phoradendron reichenbachianum (mistletoe), Ozoroa mucronata root bark, and Brazilian propolis . The compound exhibits a calculated molecular weight of approximately 454.7 g/mol and is recognized in authoritative databases as possessing metabolite, anti-HIV, and anti-HSV-1 roles [1]. Unlike more common in-class triterpenoids, moronic acid features the structurally rare olean-18-ene backbone, which provides a conformationally distinct pharmacophore scaffold that has been leveraged for antiviral derivative development [2].

Why Oleanolic Acid, Ursolic Acid, or Betulinic Acid Cannot Substitute for Moronic Acid in Research Applications


While pentacyclic triterpenoids share a common biosynthetic origin, substitution of moronic acid with more commercially abundant alternatives such as oleanolic acid, ursolic acid, or betulinic acid is not scientifically valid without extensive revalidation. Direct comparative scaffold studies have established that moronic acid serves as a superior molecular scaffold relative to both ursolic acid and oleanolic acid for anti-HIV activity in bi-functional derivative contexts [1]. Furthermore, moronic acid features a unique olean-18-ene backbone with a C-3 ketone rather than a C-3 hydroxyl, which fundamentally alters the conformational space available for pharmacophore optimization and SAR exploration relative to betulinic acid derivatives [2]. Perhaps most critically, moronic acid possesses a mechanistically distinct and comparatively rare anti-EBV profile—inhibiting the transactivation function of the viral transcription factor Rta—a specific activity that has not been demonstrated for oleanolic acid, ursolic acid, or betulinic acid in comparable models [3][4]. Generic substitution without full recharacterization would therefore introduce uncontrolled variables that compromise experimental reproducibility and could invalidate any structure-activity relationship conclusions drawn from prior moronic acid literature.

Quantitative Comparative Evidence: Moronic Acid (6713-27-5) Differentiation from Closest Structural Analogs


Moronic Acid Scaffold Outperforms Ursolic Acid and Oleanolic Acid in Anti-HIV Bi-Functional Derivative Contexts

In a systematic scaffold substitution study of bi-functional anti-HIV triterpene derivatives, moronic acid demonstrated superior scaffold performance relative to both ursolic acid and oleanolic acid. The study ranked molecular scaffolds by anti-HIV-1 activity, with moronic acid as the second most effective scaffold overall, trailing only betulinic acid but outperforming ursolic acid and oleanolic acid [1]. Notably, substitution with glycyrrhetinic acid or lithocholic acid scaffolds completely abolished activity, underscoring that scaffold identity is non-interchangeable and that moronic acid occupies a privileged position among pentacyclic triterpenoids for antiviral derivative design [1].

Anti-HIV Scaffold SAR Triterpenoid Bi-functional derivatives

Moronic Acid Derivative 20 Shows Superior Potency to Bevirimat (PA-457) Against Drug-Resistant HIV-1 Strains

Moronic acid derivative 20 demonstrates a superior antiviral profile compared to betulinic acid analogue 8 (PA-457, bevirimat)—a first-in-class HIV maturation inhibitor that completed Phase IIa/IIb clinical trials—particularly against drug-resistant HIV-1 strains [1]. Derivative 20 exhibited potent activity against multiple HIV-1 variants including wild-type NL4-3, a multiple-protease inhibitor resistant strain (PI-R), and critically, the bevirimat-resistant strain FHR-2 [1]. This differential activity profile establishes moronic acid derivatives as a structurally distinct maturation inhibitor class with potential to address bevirimat resistance, a known clinical limitation of betulinic acid-based maturation inhibitors [2].

Anti-HIV Drug-resistant HIV Maturation inhibitor Bevirimat comparator

Moronic Acid Uniquely Inhibits Epstein-Barr Virus (EBV) Lytic Cycle via Rta Transactivation Suppression at 10 μM

Moronic acid demonstrates a mechanistically distinct anti-EBV profile that differentiates it from common pentacyclic triterpenoid comparators. At 10 μM concentration, moronic acid inhibits the expression of the EBV immediate-early transcription factors Rta and Zta, as well as the early protein EA-D, following lytic induction with sodium butyrate in P3HR1 cells [1]. Functional studies revealed that moronic acid directly interferes with the transactivation function of Rta, but does not affect the transactivation function of Zta, indicating a specific and targeted mechanism of action [1]. This Rta-specific inhibition results in substantially reduced production of EBV particles [1]. In contrast, widely studied triterpenoids such as oleanolic acid and ursolic acid have not demonstrated this specific anti-EBV mechanism; their antiviral activities are predominantly reported against HCV entry and enterovirus 71 replication, respectively [2][3].

Anti-EBV Epstein-Barr virus Rta transcription factor Lytic cycle inhibition

Parent Moronic Acid Exhibits Favorable Selectivity Index (TI >186) in H9 Lymphocyte Anti-HIV Assay

Parent moronic acid demonstrates a favorable selectivity index (therapeutic index, TI) exceeding 186 in HIV-1 infected H9 lymphocytes, calculated from antiviral efficacy (EC50 <1 μg/mL) relative to host cell cytotoxicity (IC50 = 18.6 μg/mL) [1]. This TI exceeds the commonly cited threshold of 10 for meaningful antiviral selectivity and indicates that moronic acid possesses a viable therapeutic window for further optimization as a natural product lead [2]. While direct TI comparison data for other pentacyclic triterpenoid parent compounds in identical H9 lymphocyte assays are not available from a single study, moronic acid's TI >186 provides a benchmark selectivity value that can inform go/no-go decisions for natural product antiviral screening programs [1].

Anti-HIV Selectivity index Cytotoxicity H9 lymphocytes

Moronic Acid-Derived Maturation Inhibitor 12 (EC50 = 0.0006 μM) Outperforms Bevirimat (2) in Anti-HIV-1 Potency

In a comparative SAR study evaluating betulinic acid and moronic acid scaffolds for HIV-1 maturation inhibition, moronic acid-derived compound 12 achieved an EC50 of 0.0006 μM (0.6 nM), which displayed slightly better activity than the benchmark comparator bevirimat (compound 2) [1]. This study specifically employed the moronic acid skeleton (MA, 3) to investigate the influence of backbone structure and C-3 modification on anti-HIV activity of the triterpenoid class, confirming that the moronic acid scaffold is a viable and potentially superior alternative to betulinic acid for HIV maturation inhibitor design [1].

Anti-HIV Maturation inhibitor Bevirimat comparator SAR study

Defined Application Scenarios Where Moronic Acid (6713-27-5) Delivers Documented Procurement Value


Anti-HIV Maturation Inhibitor Discovery Targeting Bevirimat-Resistant Viral Strains

Procurement of moronic acid is specifically warranted for anti-HIV drug discovery programs focused on maturation inhibitors with activity against bevirimat-resistant HIV-1 strains. Moronic acid derivative 20 demonstrates an EC50 of 0.13 μM against the bevirimat-resistant FHR-2 strain, a profile that the comparator betulinic acid analogue PA-457 (bevirimat) cannot match [1]. Additionally, moronic acid-derived compound 12 achieves an EC50 of 0.0006 μM, outperforming bevirimat as a maturation inhibitor [2]. These quantitative advantages position moronic acid as a structurally differentiated starting point for next-generation maturation inhibitors.

EBV Lytic Cycle Inhibition via Rta Transcription Factor Targeting

Moronic acid is uniquely positioned for research programs developing anti-Epstein-Barr virus therapeutics. At 10 μM, moronic acid specifically inhibits the transactivation function of the EBV immediate-early transcription factor Rta, suppressing expression of Zta and EA-D and substantially reducing viral particle production in P3HR1 cells following lytic induction [3]. This mechanistically defined activity distinguishes moronic acid from other pentacyclic triterpenoids including oleanolic acid, ursolic acid, and betulinic acid, which have not demonstrated comparable Rta-targeting anti-EBV effects in published studies [4][5].

Triterpenoid Scaffold SAR Studies for Bi-Functional HIV Entry/Maturation Inhibitors

For SAR programs developing bi-functional anti-HIV agents, moronic acid provides a scaffold with established superiority over ursolic acid and oleanolic acid while retaining sufficient potency to serve as a viable alternative to betulinic acid. Direct scaffold comparison studies ranked moronic acid second only to betulinic acid in anti-HIV-1 activity among tested triterpenoids, with ursolic acid and oleanolic acid showing inferior performance under identical side-chain substitution conditions [6]. This documented scaffold ranking enables informed selection of moronic acid when betulinic acid-based SAR is saturated or when novel chemotypes are required for intellectual property differentiation.

Natural Product-Derived Antiviral Lead Validation with Defined Selectivity Index

Moronic acid is appropriate for natural product screening cascades requiring compounds with pre-validated selectivity indices. The parent compound demonstrates an EC50 <1 μg/mL for HIV-1 replication inhibition with a corresponding H9 lymphocyte cytotoxicity IC50 of 18.6 μg/mL, yielding a therapeutic index (TI) exceeding 186 [7][8]. This quantitatively favorable TI exceeds standard antiviral lead selection thresholds and provides a documented selectivity benchmark that many commercially available but less-characterized triterpenoids lack, reducing the upfront characterization burden for natural product-focused antiviral programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Moronic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.